5-benzhydryl-1H-pyrazole

Medicinal Chemistry QSAR Drug Design

Sourcing a reliable, high-purity lipophilic pyrazole scaffold for kinase or GPCR targeted library synthesis is often plagued by long lead times and inconsistent quality. 5-Benzhydryl-1H-pyrazole (CAS 143547-74-4) is the direct solution, serving as a validated chemical probe for the peripheral benzodiazepine receptor (PBR) and a strategic building block for generating HDAC inhibitor pharmacophores. - **Regioisomeric Purity**: The 5-benzhydryl substitution pattern is confirmed, eliminating the risk of mis-identification with the 3-benzhydryl isomer (m.p. 89-90°C). - **Supply Chain Assurance**: Offered with a minimum 95% purity specification and a defined melting point of 59 °C for analytical QC. - **Immediate Utility**: Enables rapid SAR exploration in hydrophobic binding pockets, accelerating your fragment-based lead optimization cycles.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 143547-74-4
Cat. No. B175202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzhydryl-1H-pyrazole
CAS143547-74-4
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3
InChIInChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18)
InChIKeyMQENKFASEBTSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzhydryl-1H-Pyrazole: Versatile Pyrazole Scaffold


5-Benzhydryl-1H-pyrazole (CAS 143547-74-4) is a small-molecule organic compound belonging to the substituted pyrazole class, characterized by a benzhydryl (diphenylmethyl) group at the 5-position of the pyrazole ring [1]. With a molecular weight of 234.29 g/mol and a calculated logP of 3.6, it is a moderately lipophilic heterocyclic building block . The compound serves as a key intermediate or scaffold in the synthesis of more complex pyrazole derivatives and has been implicated in biochemical studies for its potential to interact with various enzymes and receptors [2].

1
Lipophilic pyrazole scaffold for hydrophobic pocket targeting and SAR exploration
2
Distinct 5-benzhydryl substitution provides unique 3D shape and steric bulk
3
Supports enzyme/receptor interaction studies and building block synthesis

5-Benzhydryl-1H-Pyrazole: Irreplaceable by Generic Pyrazoles


The substitution pattern on the pyrazole core is a critical determinant of physicochemical and biological properties. Replacing 5-benzhydryl-1H-pyrazole with a simple 1H-pyrazole or other regioisomers like 3-benzhydryl-1H-pyrazole will drastically alter lipophilicity, steric bulk, and molecular recognition [1]. The bulky, aromatic benzhydryl group at the 5-position specifically introduces a unique three-dimensional shape and increased hydrophobicity (logP 3.6 vs. logP 0.13 for 1H-pyrazole) [2]. These structural features directly modulate the compound's ability to engage in hydrophobic interactions with biological targets, as evidenced by its distinct binding profile to the peripheral benzodiazepine receptor (PBR) [3]. This positional and steric specificity makes generic substitution impossible in studies where the precise spatial and hydrophobic environment is crucial for structure-activity relationship (SAR) investigations.

Risk 1
Unsubstituted 1H-pyrazole
Removing the benzhydryl group eliminates crucial hydrophobic surface and drastically reduces logP, which may impair membrane permeability and target recognition in binding assays.
Risk 2
3-Benzhydryl-1H-pyrazole isomer
Shifting the benzhydryl group to position 3 alters molecular shape, melting point, and purity specification; binding affinity for PBR and other targets may not transfer directly.

5-Benzhydryl-1H-Pyrazole: Evidence for Differentiation


Lipophilicity: Benzhydryl vs. Unsubstituted Pyrazole

The 5-benzhydryl substitution imparts a substantial increase in lipophilicity compared to the parent heterocycle. The calculated partition coefficient (XLogP3-AA) for 5-benzhydryl-1H-pyrazole is 3.6, which is 27.7-fold higher than the logP of 0.13 for unsubstituted 1H-pyrazole [1][2]. This difference is a direct consequence of the benzhydryl group, a structural feature that is not present in alternative pyrazole isomers or derivatives.

Lipophilicity Profile
Reported
logP 3.6
vs 1H-pyrazole: 0.13
Supports hydrophobic target binding
In silico prediction (XLogP3); 27.7-fold increase
Medicinal Chemistry QSAR Drug Design Lipophilicity

Purity: 5-Benzhydryl vs. 3-Benzhydryl Isomer

Commercially available 5-benzhydryl-1H-pyrazole is supplied with a specified minimum purity of 95% by GC . In contrast, the positional isomer 3-benzhydryl-1H-pyrazole is typically offered at 98% purity . The slightly lower purity threshold for the 5-isomer may reflect differences in synthetic accessibility or purification requirements, which is critical information for researchers planning subsequent derivatization steps where impurities could interfere.

Purity Specification
Data to verify
≥95% (GC)
3-isomer: 98%
Procurement benchmark review
Supplier-specified; verify for sensitive synthesis
Analytical Chemistry Procurement Synthesis Quality Control

Melting Point: 5-Benzhydryl vs. 3-Benzhydryl Isomer

The reported melting point for 5-benzhydryl-1H-pyrazole is 59 °C , which is significantly lower than the 89-90 °C melting point reported for the 3-benzhydryl-1H-pyrazole isomer [1]. This 30 °C difference in melting point underscores a fundamental difference in crystal lattice energy and intermolecular forces between the two regioisomers, affecting their physical state at standard laboratory and storage conditions.

Melting Point
Reported
59 °C
3-isomer: 89-90 °C
Rapid regioisomer identification
Multiple vendor reports; ~30°C difference
Physical Chemistry Quality Control Handling Characterization

5-Benzhydryl-1H-Pyrazole: Key Applications


Hydrophobic Pocket Engagement Scaffold

The high lipophilicity (logP 3.6) of 5-benzhydryl-1H-pyrazole, a 27.7-fold increase over unsubstituted pyrazole, makes it an ideal scaffold for targeting hydrophobic binding pockets in proteins such as kinases, GPCRs, and nuclear receptors. Researchers can leverage this scaffold in fragment-based drug design or lead optimization to introduce hydrophobic interactions that are not possible with less lipophilic pyrazole analogues [1].

Synthesis of Kinase & HDAC Inhibitor Libraries

Given its utility as a versatile building block, 5-benzhydryl-1H-pyrazole serves as a key intermediate in the synthesis of diverse libraries of benzhydrol-pyrazole derivatives with reported kinase inhibitory activity [2]. Furthermore, its core structure aligns with the 'cap group' or 'connecting unit' pharmacophore features identified in pyrazole-based histone deacetylase (HDAC) inhibitors, making it a strategic starting material for developing novel anticancer agents [3].

Reference Standard for Analytical QC

With a well-defined melting point of 59 °C and a specified minimum purity of 95%, this compound is a reliable reference standard for analytical method development (e.g., HPLC, GC) and routine QC of pyrazole-containing drug substances or intermediates. Its distinct physical properties allow for unequivocal identification and differentiation from the 3-benzhydryl regioisomer, which melts at 89-90 °C, preventing costly errors in synthesis and analysis .

Chemical Probe for PBR Function

5-Benzhydryl-1H-pyrazole has demonstrated quantifiable binding affinity for the peripheral benzodiazepine receptor (PBR) [4]. It can be employed as a chemical probe in in vitro binding studies to investigate PBR-mediated cellular processes, particularly in neuroscience and immunology, where modulation of this receptor is of therapeutic interest for conditions like neuroinflammation and cancer.

Application
Selection Property
Validation Focus
Hydrophobic pocket fragment studies
High lipophilicity scaffold
Target binding in hydrophobic domains
Kinase/HDAC inhibitor library synthesis
Versatile pyrazole intermediate
Derivative characterization and SAR
Analytical QC reference standard
Defined melting point and purity
Regioisomer differentiation by mp
PBR binding probe in neuroscience research
Reported PBR affinity
In vitro binding assay reproducibility

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